(1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol
Description
“(1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol” is a small organic molecule characterized by a cyclobutane ring substituted with a hydroxymethyl group and an amino-linked 6-chloro-2-methylpyrimidine moiety. The pyrimidine ring, a heteroaromatic system with nitrogen atoms at positions 1 and 3, is substituted with a chlorine atom at position 6 and a methyl group at position 2. The hydroxymethyl (-CH₂OH) group enhances polarity, impacting solubility and hydrogen-bonding capacity. This compound may serve as a precursor or intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents, given the pyrimidine scaffold’s prevalence in such applications .
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
[1-[(6-chloro-2-methylpyrimidin-4-yl)amino]cyclobutyl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-8(11)5-9(13-7)14-10(6-15)3-2-4-10/h5,15H,2-4,6H2,1H3,(H,12,13,14) |
InChI Key |
PGLXHUFTSLPPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2(CCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol typically involves the reaction of 6-chloro-2-methylpyrimidine with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)ketone.
Reduction: Formation of (1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Cyclobutane- and Pyrimidine-Containing Compounds
| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | Cyclobutane + Pyrimidine | 6-Cl, 2-Me (pyrimidine); -CH₂OH (cyclo) | Amino, hydroxymethyl | Kinase inhibitors, antimicrobials |
| N-{3-Methyl-1-(1-phenylcyclobutyl)-butyl}-N,N-dimethylamine hydrochloride | Cyclobutane + Phenyl | Phenyl, dimethylamine | Tertiary amine | CNS-targeting pharmaceuticals |
| Sibutramine-related compound C3 | Benzene + Tertiary amine | 4-Cl, methylbutyl | Tertiary amine, chloride | Appetite suppressants |
Table 2. Chromatographic Data for Related Compounds (Adapted from Pharmacopeial Standards)
| Compound Name | Approximate RRT (%) | Retention Limit (%) | Key Influencing Factor |
|---|---|---|---|
| N-{3-Methyl-1-(1-phenylcyclobutyl)-butyl}-N,N-dimethylamine hydrochloride | 0.33 | 0.1 | High lipophilicity (phenyl) |
| N-[1-(4-Chlorophenyl) cyclobutyl-methyl]-N,N-dimethylamine hydrochloride | 0.42 | 0.1 | Halogen-mediated hydrophobicity |
| Target Compound (Hypothetical) | ~0.65* | N/A | Polar hydroxymethyl group |
*Hypothetical RRT estimated based on functional group contributions .
Research Findings and Implications
- Synthetic Challenges : The cyclobutane ring’s strain may complicate synthesis compared to cyclohexane analogs, requiring precise stereochemical control.
- Biological Activity : Pyrimidine derivatives often exhibit higher target specificity than phenyl-containing analogs due to enhanced hydrogen-bonding capacity .
- Regulatory Considerations : Impurity profiling (e.g., sibutramine-related compounds) underscores the need for stringent chromatographic methods to resolve structurally similar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
